molecular formula C23H22N2O3S B2708315 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one CAS No. 637747-63-8

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one

Cat. No.: B2708315
CAS No.: 637747-63-8
M. Wt: 406.5
InChI Key: WFRSFJHNRAQMBY-UHFFFAOYSA-N
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Description

The compound 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one (hereafter referred to as Compound A) is a synthetic chromen-4-one derivative with a benzothiazole core and a 3-methylpiperidinylmethyl substituent. Its molecular formula is C23H22N2O3S, with a molecular weight of 406.5 g/mol and a CAS registry number of 315237-53-7 . The benzothiazole moiety is known for its role in medicinal chemistry, particularly in kinase inhibition, while the chromen-4-one scaffold contributes to its planar aromatic structure, facilitating interactions with biological targets.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-14-5-4-10-25(11-14)12-16-19(26)9-8-15-21(27)17(13-28-22(15)16)23-24-18-6-2-3-7-20(18)29-23/h2-3,6-9,13-14,26H,4-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRSFJHNRAQMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=NC5=CC=CC=C5S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one is a benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20N2O3S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This structure features a benzothiazole moiety, which is often associated with various biological activities, including anticancer effects.

Recent studies have highlighted that compounds similar to this compound can induce apoptosis in cancer cells through the activation of procaspase-3 to caspase-3. This mechanism is crucial for the initiation of programmed cell death in cancer therapy .

Key Findings:

  • Apoptosis Induction : The compound activates procaspase-3, leading to its conversion into active caspase-3, which is a pivotal step in the apoptotic pathway.
  • Selectivity : The presence of specific functional groups within the compound enhances its selectivity towards cancer cells over normal cells .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the benzothiazole and chromenone structures significantly influence biological activity. For instance, the presence of hydroxyl groups and specific nitrogen-containing substituents enhances anticancer potency and selectivity .

Biological Activity Data

The following table summarizes key biological activity data for this compound and related compounds:

CompoundIC50 (μM)Mechanism of ActionTarget Cell Line
8j5.2Procaspase-3 activationU937
8k6.6Procaspase-3 activationU937
PAC-10.5Procaspase-3 activation (positive control)U937

Case Studies

  • In Vitro Studies : A study evaluated the anticancer effects of various benzothiazole derivatives, including those structurally related to our compound. The results demonstrated significant cytotoxicity against U937 cells, with IC50 values indicating strong potential for therapeutic use .
  • Mechanistic Investigations : Further investigations revealed that compounds with similar structures could inhibit tumor growth by modulating apoptotic pathways, particularly through caspase activation. This suggests that structural features such as hydroxyl groups and nitrogen heterocycles are critical for enhancing biological activity .

Comparison with Similar Compounds

Structural Modifications in Chromen-4-one Derivatives

The following table summarizes key structural analogs of Compound A , highlighting variations in substituents and heterocyclic systems:

Compound ID Key Structural Features Molecular Formula Molecular Weight (g/mol) CAS Number Key References
Compound A Benzothiazole core; 3-methylpiperidinylmethyl at C8 C23H22N2O3S 406.5 315237-53-7
Compound B Thiazole with 4-bromophenyl; 3-methylpiperidinylmethyl at C8 C24H22BrN3O3S 528.4 N/A
Compound C Benzothiazole core; 4-methylpiperidinylmethyl at C8; additional methyl at C2 C24H24N2O3S 420.5 308297-84-9
Compound D Azepane (7-membered ring) substituent at C8; benzothiazole core C25H25N3O3S 447.5 308297-85-0
Compound E Dihydrobenzodioxin core; 3-methylpiperidinylmethyl at C8 C24H25NO5 407.5 637751-93-0
Compound F Chlorophenyl core; piperazine-hydroxyethyl substituent at C8; trifluoromethyl at C2 C23H22ClF3N3O4 523.9 846062-69-9

Structural Impact on Physical Properties

  • Solubility : The benzothiazole and chromen-4-one systems in Compound A confer moderate polarity, whereas Compound E (dihydrobenzodioxin core) exhibits increased hydrophilicity due to ether oxygen atoms .
  • Compound F: Melting point of 195–197°C, influenced by the trifluoromethyl group’s rigidity .

Q & A

Q. What are the common synthetic routes for preparing chromen-4-one derivatives with benzothiazole substituents?

Chromen-4-one derivatives are typically synthesized via multi-step reactions involving click chemistry, cyclization, or Vilsmeier-Haack formylation. For example, benzothiazole-containing compounds can be prepared by reacting propargyl ether intermediates with aromatic azides in the presence of CuSO₄·5H₂O and sodium ascorbate in DMF, followed by purification via column chromatography . Alternatively, Vilsmeier-Haack reagent (DMF/POCl₃) can introduce aldehyde groups into benzothiazole scaffolds under controlled conditions (60–65°C, 2.5 h) .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR and IR spectroscopy to confirm functional groups (e.g., hydroxyl, methylpiperidinyl) and aromaticity .
  • X-ray crystallography to resolve molecular geometry, as demonstrated for similar benzothiazole derivatives with planar pyrazole rings and dihedral angles between aromatic systems .
  • Elemental analysis to validate purity by comparing calculated vs. experimental C/H/N/S content .

Q. What biological activities are associated with benzothiazole-chromenone hybrids?

Benzothiazole derivatives exhibit antiviral (HIV-1 protease inhibition), antitumor, antifungal, and anti-inflammatory activities. Chromen-4-one cores enhance these properties due to their planar structure and hydrogen-bonding capacity . Specific assays (e.g., enzyme inhibition, cytotoxicity) are required to confirm activity for this compound.

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing side reactions?

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, catalyst concentration). For example, Cu(I) catalysts in click chemistry significantly affect reaction rates and yields .
  • In-line monitoring : Employ TLC or HPLC to track reaction progress and isolate intermediates .
  • Purification : Gradient elution with hexane/ethyl acetate in column chromatography improves separation of polar byproducts .

Q. What strategies are recommended to resolve contradictions in biological assay data for this compound?

  • Reproducibility checks : Validate assays across multiple replicates and cell lines.
  • Purity verification : Use HPLC-MS to confirm compound identity, as commercial samples may lack analytical data .
  • Mechanistic studies : Compare results with structurally similar derivatives (e.g., fluorobenzothiazoles) to identify structure-activity relationships .

Q. How can molecular docking studies predict the interaction of this compound with biological targets?

  • Ligand preparation : Generate 3D structures from PubChem (SDF/PDB formats) and optimize protonation states .
  • Target selection : Prioritize enzymes like HIV-1 protease or kinases based on benzothiazole activity profiles .
  • Validation : Cross-reference docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental designs are suitable for studying environmental stability and degradation pathways?

  • Long-term stability studies : Expose the compound to UV light, varying pH, and microbial cultures to simulate environmental conditions .
  • Analytical methods : Use LC-MS/MS to detect degradation products and quantify half-lives in water/soil matrices .
  • Ecotoxicology : Assess impacts on model organisms (e.g., Daphnia magna) using OECD guidelines .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Scaffold modification : Introduce substituents (e.g., nitro, methoxy) at positions 3, 7, or 8 to modulate electronic effects .
  • Bioisosteric replacement : Substitute the methylpiperidinyl group with other amines (e.g., morpholino, pyrrolidinyl) to enhance solubility .
  • High-throughput screening : Test analogs against diverse targets (e.g., cancer cell lines, microbial panels) to identify lead candidates .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for reactions involving moisture-sensitive intermediates (e.g., Vilsmeier-Haack reagent) .
  • Analytical validation : Cross-check NMR assignments with computational tools (e.g., ChemDraw Predict) to avoid misassignments .
  • Ethical compliance : Adhere to institutional guidelines for biological testing and environmental impact assessments .

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